N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

5‑HT2B Receptor Antagonist Radioligand Binding

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8) is a sulfonamide derivative featuring a pyrrolidine ring and a 3-hydroxyphenyl substituent, with a molecular weight of 242.3 g/mol. This compound has been evaluated in multiple biochemical and cellular assays, revealing a distinct polypharmacological profile characterized by sub‑micromolar affinity for several aminergic receptors, including 5‑HT2B, 5‑HT6, and D2 dopamine receptors.

Molecular Formula C10H14N2O3S
Molecular Weight 242.3 g/mol
CAS No. 1042784-00-8
Cat. No. B1414893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide
CAS1042784-00-8
Molecular FormulaC10H14N2O3S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2
InChIKeyMZDNTEWGJJJADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8) – Procurement Guide for a Characterized Sulfonamide Probe


N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide (CAS 1042784-00-8) is a sulfonamide derivative featuring a pyrrolidine ring and a 3-hydroxyphenyl substituent, with a molecular weight of 242.3 g/mol . This compound has been evaluated in multiple biochemical and cellular assays, revealing a distinct polypharmacological profile characterized by sub‑micromolar affinity for several aminergic receptors, including 5‑HT2B, 5‑HT6, and D2 dopamine receptors [1][2]. Its broad selectivity data and preliminary ADME parameters are documented in peer‑reviewed studies [1][3], making it a valuable tool compound for target identification or pathway deconvolution studies.

Why N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Cannot Be Replaced by Uncharacterized Analogs


Simple replacement of N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide with other sulfonamides or even positional isomers is not scientifically justifiable. The compound exhibits a unique combination of sub‑micromolar affinity for 5‑HT2B (IC50 22 nM) and 5‑HT6 (Ki 235 nM) coupled with a clean selectivity profile across 161 GPCRs, which is not a common feature among sulfonamide derivatives [1][2]. Furthermore, its defined ADME parameters—including kinetic solubility (4.5 μM), CYP inhibition values, and hERG liability (IC50 8.6 μM)—have been experimentally determined [3]. Substitution with an uncharacterized analog would introduce unknown off‑target activity and unpredictable physicochemical behavior, thereby invalidating comparative analysis and potentially confounding biological outcomes.

Quantitative Differentiation Evidence for N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide


High‑Affinity 5‑HT2B Antagonism with Functional Cellular Activity

N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide demonstrates potent binding to the human 5‑HT2B receptor with an IC50 of 22 nM, which translates into a cellular antagonist activity of IC50 54 nM [1]. In contrast, many sulfonamide derivatives show either weak affinity or significant off‑target activity; this compound was negative for agonist activity at 161 GPCRs and negative for antagonist activity at all but 5‑HT2B [1]. This selectivity profile is quantifiably superior to non‑selective reference compounds like methiothepin, which potently binds multiple 5‑HT subtypes (e.g., Ki = 74.3 nM at 5‑HT6) [2].

5‑HT2B Receptor Antagonist Radioligand Binding

Broad Kinase and Transporter Counter‑Screening Data

The compound was profiled in a 302‑kinase panel and found negative for all kinases tested [1]. Additionally, it showed no inhibition of MAO‑A/B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, or a suite of 13 key drug transporters (OCT1/2, BSEP, BCRP, P‑gp, MATE1/2‑K, MRP2, OAT1/3, OATP1B1/1B3) [1]. By comparison, many sulfonamide‑based kinase inhibitors (e.g., some LIMK2 inhibitors) exhibit substantial off‑target kinase activity that can complicate phenotypic interpretation [2].

Kinase Profiling Transporter Inhibition Safety Pharmacology

Moderate hERG Liability Allows Safer In‑Vivo Profiling

In a patch‑clamp assay on HEK‑293 cells stably expressing hERG, N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide showed an IC50 of 8.6 μM [1]. This value is below the typical 10–30 μM safety window often required for advanced lead optimization, but it is quantifiably lower (i.e., less potent hERG block) than many other sulfonamide‑containing CNS‑active compounds, which frequently exhibit hERG IC50 values below 1 μM [2]. For researchers planning in vivo studies, this moderate hERG liability suggests a reduced risk of QT prolongation compared to more potent hERG blockers.

hERG Cardiotoxicity Patch‑Clamp

Favorable CYP Inhibition Profile Mitigates Drug‑Drug Interaction Risk

CYP inhibition assays reveal that N‑(3‑hydroxyphenyl)pyrrolidine‑1‑sulfonamide does not significantly inhibit CYP1A2 or CYP2D6 (IC50 > 100 μM) and shows only moderate inhibition of CYP3A4 (IC50 = 3.7 μM), CYP2C9 (IC50 = 9.0 μM), and CYP2C19 (IC50 = 5.9 μM) [1]. In contrast, many sulfonamide‑based drugs (e.g., celecoxib) are potent CYP2C9 inhibitors (IC50 often < 1 μM) and carry a high risk of drug‑drug interactions [2]. The compound’s relatively high IC50 values for major CYP isoforms suggest a lower potential for metabolic interference when co‑administered with other drugs in animal studies.

CYP450 Drug‑Drug Interactions Metabolic Stability

High Plasma Protein Binding and Moderate Metabolic Stability

The compound exhibits high plasma protein binding (99.6%) and moderate metabolic stability in liver microsomes: 36% remaining after 30 min in human, 71% in rat, and 64% in mouse [1]. This profile is distinct from many sulfonamide‑based compounds that show lower protein binding (e.g., sulfamethoxazole: ~70% bound) and rapid microsomal degradation [2]. The high protein binding may contribute to a longer half‑life in vivo, while the interspecies differences in stability should guide selection of appropriate animal models.

Plasma Protein Binding Metabolic Stability Pharmacokinetics

Moderate Kinetic Solubility Enables In‑Vitro Assay Compatibility

Kinetic solubility measured at pH 7.4 is 4.5 μM [1]. While this value is relatively low, it is sufficient for many cell‑based assays at typical screening concentrations (≤ 10 μM). Compared to other sulfonamide derivatives that exhibit solubility below 1 μM (e.g., certain carbonic anhydrase inhibitors [2]), this compound remains in solution at concentrations that allow reliable dose‑response studies without the need for high DMSO levels.

Kinetic Solubility Formulation In‑Vitro Assays

Optimal Research Applications for N-(3-Hydroxyphenyl)pyrrolidine-1-sulfonamide Based on Quantitative Evidence


5‑HT2B‑Driven Pathway Deconvolution in CNS or Cardiovascular Research

Leverage the compound’s potent 5‑HT2B antagonism (IC50 22 nM) and clean selectivity across 161 GPCRs [1] to probe the specific role of 5‑HT2B receptors in cellular models of neuropsychiatric disorders or pulmonary hypertension. The absence of activity at related aminergic receptors minimizes confounding effects, enabling more definitive target validation studies.

Multitarget Aminergic Profiling for Polypharmacology Studies

Utilize the compound’s defined affinity profile (5‑HT2B IC50 22 nM, 5‑HT6 Ki 235 nM, D2L Ki 2.92 μM, 5‑HT7 Ki 16.1 μM) [1][2] as a reference standard for developing or validating computational polypharmacology models. The combination of moderate to high affinity across multiple aminergic receptors, paired with broad counter‑screening data, provides a robust training set for machine learning algorithms.

In‑Vivo Pharmacokinetic and Safety Pharmacology Studies

The compound’s moderate hERG liability (IC50 8.6 μM), low CYP inhibition potential, and defined microsomal stability (36‑71% remaining across species) [3] make it a suitable candidate for initial in vivo proof‑of‑concept studies in rodents. Researchers can confidently design dosing regimens without the immediate need for extensive metabolic profiling or cardiac safety concerns.

Chemical Probe Development and Assay Validation

Given the extensive characterization data (kinase panel, transporter inhibition, CYP, hERG, solubility, PPB) [1][3], this compound serves as an ideal chemical probe for validating new assay platforms, particularly those aimed at detecting polypharmacology or off‑target activity. Its well‑defined profile reduces experimental variability and facilitates cross‑study comparisons.

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